1-(6-Hydroxyhexyl)uracil

GPR17 GPCR agonist calcium mobilization

1-(6-Hydroxyhexyl)uracil (CAS 677725-98-3) is a synthetic N1‑substituted pyrimidine‑2,4(1H,3H)‑dione derivative with molecular formula C₁₀H₁₆N₂O₃ and molecular weight 212.25 g/mol. The 6‑hydroxyhexyl chain introduced at the N‑1 position of the uracil ring imparts distinct physicochemical properties—altered logP, hydrogen‑bonding capacity, and conformational flexibility—relative to unsubstituted uracil and to shorter‑chain N1‑hydroxyalkyl analogs.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B8461879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Hydroxyhexyl)uracil
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CCCCCCO
InChIInChI=1S/C10H16N2O3/c13-8-4-2-1-3-6-12-7-5-9(14)11-10(12)15/h5,7,13H,1-4,6,8H2,(H,11,14,15)
InChIKeyVYPJVFKGQPWPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Hydroxyhexyl)uracil for Research Procurement: Compound Class, Structural Identity, and Baseline Characteristics


1-(6-Hydroxyhexyl)uracil (CAS 677725-98-3) is a synthetic N1‑substituted pyrimidine‑2,4(1H,3H)‑dione derivative with molecular formula C₁₀H₁₆N₂O₃ and molecular weight 212.25 g/mol . The 6‑hydroxyhexyl chain introduced at the N‑1 position of the uracil ring imparts distinct physicochemical properties—altered logP, hydrogen‑bonding capacity, and conformational flexibility—relative to unsubstituted uracil and to shorter‑chain N1‑hydroxyalkyl analogs . This compound serves as a versatile synthetic intermediate for modified nucleosides, nucleotides, and oligonucleotide probes, and has been evaluated as a ligand for the G‑protein coupled receptor GPR17 [1].

Why Generic N1-Hydroxyalkyl Uracils Cannot Replace 1-(6-Hydroxyhexyl)uracil in Research Protocols


N1‑hydroxyalkyl uracils are not functionally interchangeable because the length and terminal functionality of the N1‑alkyl chain govern molecular recognition at biological targets, solubility, and downstream conjugation efficiency [1]. For example, at the GPR17 receptor, homologs differing by a single methylene unit can exhibit >40‑fold shifts in EC₅₀ [2]. In solid‑phase oligonucleotide synthesis, the 6‑carbon spacer length directly determines the reach of tethered functional groups and the steric accommodation within enzyme active sites, meaning that replacement with shorter analogs (e.g., 1‑(3‑hydroxypropyl)uracil or 1‑(4‑hydroxybutyl)uracil) alters the spatial presentation of the terminal hydroxyl and compromises the intended biochemical or biophysical readout [3].

Quantitative Differentiation Evidence for 1-(6-Hydroxyhexyl)uracil vs. Closest N1-Hydroxyalkyl Uracil Analogs


GPR17 Receptor Agonist Potency: 1-(6-Hydroxyhexyl)uracil vs. Shorter-Chain N1-Hydroxyalkyl Uracil Homologs

1-(6-Hydroxyhexyl)uracil exhibits measurable agonist activity at human GPR17 (EC₅₀ > 30,000 nM in calcium mobilization assay), whereas the unsubstituted uracil nucleotide UDP and the endogenous agonist UDP‑glucose activate GPR17 with EC₅₀ values in the 100–500 nM range [1][2]. This potency difference demonstrates that while the 6‑hydroxyhexyl chain permits receptor engagement, the absence of a diphosphate moiety substantially reduces affinity, positioning the compound as a low‑potency probe suitable for mechanistic studies where full agonism is undesirable.

GPR17 GPCR agonist calcium mobilization

Synthetic Utility as a Fluorescent Probe Precursor: 1-(6-Hydroxyhexyl)uracil vs. 6‑[(6‑Hydroxyhexyl)amino]uracil

The 6‑hydroxyhexyl chain at the N‑1 position of 1-(6-hydroxyhexyl)uracil provides a flexible spacer for conjugating fluorophores or affinity tags without disrupting base‑pairing hydrogen bonds, whereas the regioisomer 6‑[(6‑hydroxyhexyl)amino]uracil places the chain at the 6‑position where it can interfere with Watson‑Crick pairing and polymerase recognition [1]. In a published synthetic route, 6‑[(6‑hydroxyhexyl)amino]uracil was converted to fluorescing 8‑(6‑hydroxyhexyl)isoalloxazine derivatives with quantum yields up to 0.35, demonstrating the chain’s utility in generating detectable signals; analogous chemistry is accessible from 1-(6-hydroxyhexyl)uracil for N1‑tethered probe construction [2].

fluorescent probe isoalloxazine oligonucleotide labeling

Chain‑Length‑Dependent Antiviral SAR: N1‑Hydroxyhexyl vs. N1‑Hydroxyethyl Uracils in Herpesvirus Models

Structure‑activity relationship (SAR) studies on N1‑substituted uracils have established that the bulkiness of the N1‑alkyl substituent is a critical determinant of anti‑HSV‑1 activity . Acyclic uracil nucleosides bearing the 1‑[(2‑hydroxyethoxy)methyl] substituent (HEM‑uracils) exhibit EC₅₀ values against HSV‑1 in the 0.1–5 µM range [1]. While 1-(6-hydroxyhexyl)uracil has not been directly tested in published HSV‑1 plaque‑reduction assays, the class‑level inference is that the longer, more flexible 6‑hydroxyhexyl chain may alter cell permeability and polymerase binding relative to the HEM anchor, justifying its use in focused SAR libraries aimed at probing the N1‑substituent size tolerance of viral and host enzymes.

antiviral HSV‑1 structure‑activity relationship

Physicochemical Differentiation: LogP and Solubility vs. Shorter N1‑Hydroxyalkyl Uracils

The calculated octanol‑water partition coefficient (cLogP) of 1-(6-hydroxyhexyl)uracil is approximately 0.6–0.8, compared to ‑0.5 to ‑0.2 for 1‑(hydroxymethyl)uracil and 0.1–0.3 for 1‑(3‑hydroxypropyl)uracil [1]. This moderate increase in lipophilicity with chain elongation enhances membrane permeability in cell‑based assays while the terminal hydroxyl retains aqueous solubility (~5–10 mg/mL in PBS at pH 7.4) sufficient for in vitro testing at concentrations up to 100 µM [2]. By contrast, the unsubstituted uracil (cLogP ≈ ‑1.1) partitions poorly into lipid bilayers and is largely restricted to extracellular or transporter‑mediated entry.

lipophilicity solubility physical chemistry

Optimal Research and Procurement Application Scenarios for 1-(6-Hydroxyhexyl)uracil


GPR17 Receptor Pharmacology: Weak Partial Agonist Probe for Signal‑Pathway Dissection

In laboratories studying the dual uracil‑nucleotide/cysteinyl‑leukotriene receptor GPR17, 1-(6-hydroxyhexyl)uracil serves as a low‑potency agonist (EC₅₀ > 30 µM) that can be used alongside full agonists (UDP, UDP‑glucose, EC₅₀ 0.1–0.5 µM) to parse partial agonism, functional selectivity, and receptor reserve in 1321N1 astrocytoma cells [1]. Its weak activity makes it particularly suitable as a tool compound for distinguishing GPR17‑mediated calcium flux from background signaling in heterologous expression systems.

Oligonucleotide Probe Construction: N1‑Anchored Fluorescent Labeling via 6‑Hydroxyhexyl Spacer

The terminal hydroxyl group of the 6‑hydroxyhexyl chain allows direct phosphoramidite conversion for solid‑phase oligonucleotide synthesis, or post‑synthetic conjugation with NHS‑ester fluorophores, biotin, or click‑chemistry handles [1]. Because the N1 position does not participate in Watson‑Crick base pairing, the modified oligonucleotide retains full hybridization fidelity—an advantage over 6‑ or 5‑substituted uracil analogs where the substituent may alter duplex stability or polymerase processivity [2].

Antiviral SAR Library Expansion: Long‑Chain N1‑Hydroxyalkyl Uracil as a Comparator in HSV‑1 and SARS‑CoV‑2 Screening Cascades

Structure‑activity relationship campaigns targeting non‑nucleoside uracil antivirals benefit from including 1-(6-hydroxyhexyl)uracil as a representative long‑chain hydroxyalkyl congener. N1,N3‑disubstituted uracils have demonstrated broad activity against SARS‑CoV‑2 variants of concern including Omicron in Vero E6 cytopathic‑effect assays [1], and the N1‑substituent bulkiness‑activity correlation established for anti‑HSV‑1 acyclic uracil nucleosides [2] supports systematic variation of spacer length in library design.

Bioconjugation and Chemical Biology Toolkit: Water‑Soluble, Membrane‑Permeable Uracil Scaffold

With a cLogP of ~0.6–0.8 and aqueous solubility in the 5–10 mg/mL range, 1-(6-hydroxyhexyl)uracil bridges the gap between highly polar uracil (cLogP ‑1.1) and fully lipophilic N1‑alkyl uracils (cLogP > 2) [1]. This balanced physicochemical profile makes it a versatile starting material for constructing bioconjugates intended to cross cell membranes without carrier‑mediated transport, while the terminal hydroxyl provides a single, well‑defined attachment point that avoids cross‑linking ambiguities seen with poly‑hydroxylated scaffolds.

Quote Request

Request a Quote for 1-(6-Hydroxyhexyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.